molecular formula C7H8ClN B1612061 5-Chloro-2-ethylpyridine CAS No. 1159815-12-9

5-Chloro-2-ethylpyridine

Cat. No.: B1612061
CAS No.: 1159815-12-9
M. Wt: 141.6 g/mol
InChI Key: DRVRALGHBQQJAK-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

5-Chloro-2-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-ethylpyridine . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-ethylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-ethylpyridine. The reaction is typically carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds as follows:

C7H9N+SOCl2C7H8ClN+SO2+HCl\text{C}_7\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClN} + \text{SO}_2 + \text{HCl} C7​H9​N+SOCl2​→C7​H8​ClN+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-ethylpyridine: Similar structure but with different substitution pattern.

    2-Ethylpyridine: Lacks the chlorine substitution.

    5-Chloropyridine: Lacks the ethyl substitution.

Uniqueness

5-Chloro-2-ethylpyridine is unique due to the presence of both chlorine and ethyl groups on the pyridine ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

5-chloro-2-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVRALGHBQQJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598669
Record name 5-Chloro-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-12-9
Record name 5-Chloro-2-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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